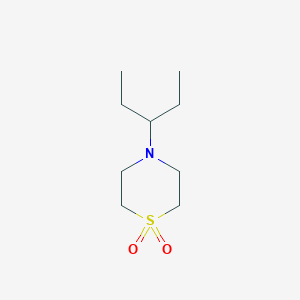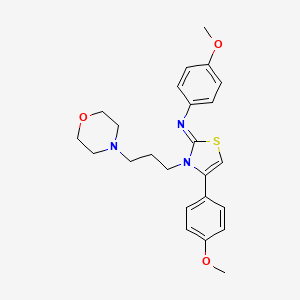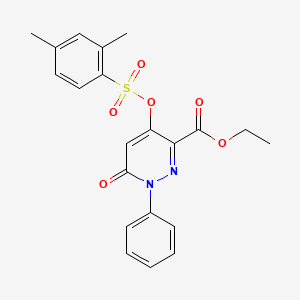
4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” is a chemical compound that is used in the synthesis of various drugs . It is a key starting material for sartans, which are a class of drugs known as Angiotensin receptor blockers (ARBs). These drugs are commonly prescribed for the treatment of hypertension .
Synthesis Analysis
The synthesis of this compound involves the use of organometallic catalysts. The classical methods for the synthesis of this compound are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis of this compound are Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 46 bonds; 26 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 tertiary amide (aromatic), 1 nitrile (aromatic), and 1 sulfide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are primarily coupling reactions, such as Suzuki, Negishi, and Kumada reactions . These reactions are catalyzed by Pd or Ni .Scientific Research Applications
Microbial Mediation and Environmental Impact
Research by Nödler et al. (2012) investigates the abiotic transformations of sulfamethoxazole, a sulfonamide antibiotic, under denitrifying conditions, which is crucial for understanding the environmental behavior and potential impacts of such compounds on water treatment and pollution. The study illustrates the transformation products and their retransformation potential, highlighting the environmental persistence and transformation of sulfonamide drugs (Nödler, Licha, Barbieri, & Pérez, 2012).
Chemical Synthesis and Molecular Interactions
Grob and Ide (1974) discuss the fragmentation and cyclization reactions of α-methylthio-ketoximes, demonstrating the chemical reactivity and potential applications of sulfonamide compounds in organic synthesis and the formation of complex molecules (Grob & Ide, 1974).
He et al. (2018) explore the thiosulfonylation of alkenes with sulfur dioxide insertion under non-metallic conditions, leading to the synthesis of sulfonated heterocyclic compounds. This showcases the methodological advancements in creating sulfonyl-containing heterocycles, pertinent for various pharmaceutical and material science applications (He, Wu, Zhang, Xia, & Wu, 2018).
Pharmacological Research
A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, and other derivatives bearing a sulfonamide moiety by Darwish et al. (2014) demonstrates the potential of sulfonamide compounds in developing new antimicrobial agents. This indicates the relevance of such compounds in pharmacological and medical research, aiming to address the need for novel antimicrobial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
properties
IUPAC Name |
4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-15-4-2-3-5-18(15)19-10-11-21(12-13-24-19)25(22,23)17-8-6-16(14-20)7-9-17/h2-9,19H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCUKUMRTJJRPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-difluorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2367263.png)
![4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid](/img/structure/B2367264.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2367267.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2367269.png)
![Tert-butyl 4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367270.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2367271.png)
![Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2367272.png)
![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2367276.png)
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2367280.png)
![6-Methoxy-1-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2367281.png)